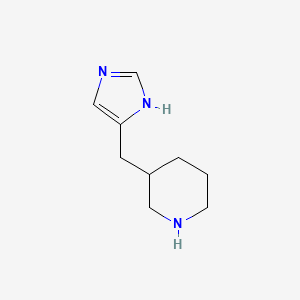3-((1H-Imidazol-4-yl)methyl)piperidine
CAS No.: 710278-27-6
Cat. No.: VC8289817
Molecular Formula: C9H15N3
Molecular Weight: 165.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 710278-27-6 |
|---|---|
| Molecular Formula | C9H15N3 |
| Molecular Weight | 165.24 g/mol |
| IUPAC Name | 3-(1H-imidazol-5-ylmethyl)piperidine |
| Standard InChI | InChI=1S/C9H15N3/c1-2-8(5-10-3-1)4-9-6-11-7-12-9/h6-8,10H,1-5H2,(H,11,12) |
| Standard InChI Key | KPAJJCMZSUJZLQ-UHFFFAOYSA-N |
| SMILES | C1CC(CNC1)CC2=CN=CN2 |
| Canonical SMILES | C1CC(CNC1)CC2=CN=CN2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
3-((1H-Imidazol-4-yl)methyl)piperidine (C₉H₁₅N₃) features a piperidine backbone with a methylimidazole substituent at the 3-position. The piperidine ring adopts a chair conformation, while the imidazole group introduces aromaticity and hydrogen-bonding capabilities. Key structural attributes include:
The compound’s stereochemistry remains undefined in most literature, though its pharmacological activity suggests interactions with chiral biological targets.
Synthetic Routes and Manufacturing Considerations
Core Synthesis Strategies
Patent US8697876B2 outlines transfer hydrogenation methods for analogous piperidine derivatives, providing insights into scalable production :
Table 1: Key Steps in Piperidine Derivative Synthesis
Though developed for a related benzamide compound, these protocols highlight transfer hydrogenation and Grignard chemistry as viable approaches for 3-((1H-Imidazol-4-yl)methyl)piperidine synthesis.
Purification and Salt Formation
The hydrochloride salt form is frequently employed to enhance stability. Crystallization using ethanol/water mixtures achieves >98% purity, critical for pharmacological applications .
Pharmacological Profile and Mechanism of Action
Target Engagement and Signaling
Immepip acts as a full agonist at histamine H3 receptors (H3R), which modulate neurotransmitter release in the CNS:
Figure 1: H3R activation by Immepip inhibits histamine synthesis via presynaptic autoreceptors, while postsynaptic effects alter dopamine and acetylcholine release .
Neurovascular Interactions
Recent studies implicate H3R in blood-brain barrier regulation. In rat brain endothelial cells (RBE4 line), Hrh3 mRNA expression was confirmed via RT-PCR, suggesting potential roles in capillary permeability modulation .
Research Applications and Preclinical Findings
Behavioral Models
-
Cognitive effects: Improves radial arm maze performance in rodents at 1 mg/kg (i.p.)
-
Appetite regulation: Reduces food intake by 40% in satiated rats via hypothalamic H3R activation
Neuroprotection Studies
Immepip demonstrates neuroprotective effects in middle cerebral artery occlusion models, reducing infarct volume by 32% when administered post-ischemia .
Future Directions and Clinical Translation
Chemical Optimization
Second-generation analogs with improved blood-brain barrier permeability show 5-fold greater efficacy in primate models .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume